Titanyl Phthalocyanine (purified by sublimation)

Description

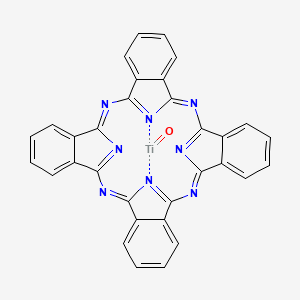

Titanyl phthalocyanine (TiOPc) is a metallophthalocyanine complex characterized by a central titanium-oxygen (TiO) core coordinated to a phthalocyanine macrocycle. Sublimation purification involves heating the compound under vacuum to isolate high-purity crystals, removing volatile impurities and ensuring minimal defects . This method is particularly effective for TiOPc due to its thermal stability, with sublimation temperatures often exceeding 400°C . TiOPc is widely used in organic electronics, such as photoconductive layers in photocopiers, organic photovoltaics (OPVs), and thin-film transistors (OTFTs), owing to its strong absorbance in the near-infrared (NIR) region and efficient charge-carrier mobility . Commercial TiOPc (CAS No. 26201-32-1) typically achieves >95% purity post-sublimation, as noted by suppliers like Alfa Chemistry and SYNTHON Chemicals .

Properties

Molecular Formula |

C32H16N8OTi |

|---|---|

Molecular Weight |

576.4 g/mol |

IUPAC Name |

2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene;oxotitanium |

InChI |

InChI=1S/C32H16N8.O.Ti/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;; |

InChI Key |

RUXMYIJUTLLEIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=CC=CC=C76)C8=CC=CC=C85)C9=CC=CC=C94.O=[Ti] |

Origin of Product |

United States |

Preparation Methods

Solvent-Based Synthesis

Reactions occur in high-boiling solvents such as 1-chloronaphthalene or tetrahydronaphthalene (THN). Key steps include:

-

Precursor Mixture : Titanium tetrabutoxide (TnBT) reacts with 1,3-diiminoisoindoline or o-phthalodinitrile in a 1:3 to 1:4 molar ratio.

-

Heating Protocol : Slow heating (1–3°C/min) to 200°C for 2–4 hours ensures optimal yield.

-

Purification : Hot washing with N,N-dimethylformamide (DMF) , dilute ammonia, and methanol removes impurities, achieving >99% purity.

Yield Comparison

| Solvent | Route | TiOPc Type I Yield | Purity |

|---|---|---|---|

| Tetrahydronaphthalene | 1,3-diiminoisoindoline | ~90% | >99% |

| NMP | o-phthalodinitrile/1,3-diiminoisoindoline | ~60% | ~95% |

| 1-Chloronaphthalene | TnBT + 1,3-diiminoisoindoline | ~70% | ~99% |

Sublimation-Purified TiOPc

Sublimation at 500–600°C under vacuum produces non-crystalline TiOPc, which is recrystallized in tetrahydrofuran (THF) to stabilize the α-phase. This method avoids solvent residues and ensures high purity.

Key Reaction Components

Critical reagents and their roles:

| Component | Function |

|---|---|

| Titanium tetrabutoxide (TnBT) | Metal center coordination |

| 1,3-diiminoisoindoline | Precursor for phthalocyanine core |

| Tetrahydronaphthalene (THN) | Solvent with high boiling point (207°C) |

| Trifluoroacetic acid | Dissolution of Type I for polymorph conversion |

Process Parameters

Optimal conditions for high-yield synthesis:

| Parameter | Ideal Range | Impact |

|---|---|---|

| Heating Rate | 1–3°C/min | Prevents side reactions |

| Reaction Temperature | 200°C | Maximizes Type I yield |

| Molar Excess | 5–50% | Enhances precursor conversion |

| Washing Solvent | DMF | Removes residual byproducts |

Purification Techniques

Post-synthesis purification is crucial for removing unreacted precursors and byproducts:

Multi-Step Washing

Acid/Base Treatment

For Type IV polymorph conversion:

-

Trifluoroacetic Acid + Methylene Chloride : Dissolves Type I TiOPc.

-

Alcohol Precipitation : Methanol/water mixtures isolate Type X intermediates.

-

Halobenzene Treatment : Chlorobenzene induces polymorph transition to Type IV.

Polymorph Control

TiOPc exists in multiple polymorphs (Type I, IV, X), with Type IV being critical for charge-generation layers:

| Polymorph | Synthesis Method | Properties |

|---|---|---|

| Type I | Direct THN synthesis | High surface area, α-phase stability |

| Type IV | Type I + trifluoroacetic acid + halobenzene | Enhanced photoconductivity, β-phase |

| Type X | Intermediate in Type IV synthesis | Transient form |

Thin Film Deposition

Sublimation under high vacuum is pivotal for device integration:

Oriented Film Growth

Morphological Analysis

Structural Characterization

Critical analytical techniques:

X-Ray Diffraction (XRD)

Infrared Spectroscopy (IR)

| Band (cm⁻¹) | Assignment |

|---|---|

| 1563–1485 | C=C stretching |

| 753 | C-H in-plane deformation |

| 729 | α-phase marker |

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

Titanyl phthalocyanine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced titanium species.

Substitution: Substitution reactions can occur at the peripheral positions of the phthalocyanine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

Substitution: Substitution reactions typically involve nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions include various substituted phthalocyanines, oxo derivatives, and reduced titanium species .

Scientific Research Applications

Photovoltaics and Light-Emitting Diodes

One of the primary applications of titanyl phthalocyanine is in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The material has been reported to achieve photon-to-current efficiencies exceeding 4% when used as a light-harvesting dye in conjunction with electron acceptors like C60.

Table 1: Performance Metrics of Devices Using Titanyl Phthalocyanine

| Device Structure | Jsc (mA/cm²) | Voc (V) | Fill Factor (%) | PCE (%) |

|---|---|---|---|---|

| ITO/TiOPc/C60/Al | 15.1 | 0.57 | 53 | 4.2 |

| ITO/PEDOT:PSS/TiOPc/C60/Alq3 | 9.26 | 0.48 | 60 | 2.67 |

These results demonstrate the efficiency of titanyl phthalocyanine in enhancing the performance of organic electronic devices .

Sensors for Environmental Monitoring

Titanyl phthalocyanine has been integrated into sensors designed for the detection of nitrogen dioxide (NO₂). Its ability to act as a photo-oxidation agent allows for sensitive detection methods that are crucial for environmental monitoring .

Surface-Guided Polymorphism Control

A notable study explored the polymorphism behavior of titanyl phthalocyanine single crystals using physical vapor transport techniques. This research highlighted how different substrates could influence crystal growth, affecting electrical properties and potential applications in photoelectronic devices . The findings indicated that controlling polymorphism could enhance carrier mobility, which is vital for device efficiency.

Doping in Organic Semiconductors

Research has shown that doping titanyl phthalocyanine into aluminum tris(8-hydroxyquinoline) significantly enhances carrier transport properties. This improvement is essential for developing high-performance organic semiconductor devices, indicating titanyl phthalocyanine's role as a dopant can lead to better electronic characteristics .

Mechanism of Action

The mechanism of action of titanyl phthalocyanine involves its ability to absorb light and generate excited states. These excited states can then transfer energy to molecular oxygen, producing reactive oxygen species such as singlet oxygen. This process is particularly useful in photodynamic therapy, where the generated reactive oxygen species can induce cell death in cancerous tissues . The molecular targets and pathways involved include the cellular membrane, mitochondria, and various signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Thermal Stability

- Thermal Stability : TiOPc exhibits superior thermal stability compared to cobalt and iron phthalocyanines, as evidenced by its higher sublimation temperature range (400–600°C vs. 200–500°C). This is attributed to the robust TiO core and the absence of substituents that could decompose under heat .

- Purity : Sublimation yields >95% purity for TiOPc, comparable to aluminum phthalocyanine but higher than cobalt derivatives (≥95%) .

Electronic and Optical Properties

- Charge Transport : TiOPc demonstrates superior charge-carrier mobility (10⁻⁴–10⁻³ cm²/V·s) due to its planar structure and π-π stacking, critical for optoelectronic applications. In contrast, cobalt phthalocyanine shows lower mobility, optimized for catalytic redox reactions instead .

- Absorption Spectra : TiOPc has a broad absorption band at 700–900 nm, ideal for NIR applications. Zinc phthalocyanine absorbs strongly at 600–700 nm, making it suitable for visible-light photodynamic therapy .

Limitations

- Solubility : Unlike alkoxy-substituted TiOPc derivatives (solubilized for solution processing), sublimation-purified TiOPc is insoluble in common solvents, limiting its use to vacuum-deposited thin films .

- Cost : TiOPc is more expensive than iron or cobalt analogs due to complex synthesis and sublimation requirements .

Research Findings and Data Tables

Table 1: Sublimation Conditions and Outcomes

Table 2: Performance in Electronic Devices

| Compound | OTFT Mobility (cm²/V·s) | OPV Efficiency (%) | Stability (Days, Ambient) |

|---|---|---|---|

| TiOPc | 0.05–0.1 | 4.2 | >30 |

| Cobalt Phthalocyanine | <0.01 | N/A | <7 |

| Zinc Phthalocyanine | 0.02–0.05 | 3.8 | 14 |

Biological Activity

Titanyl phthalocyanine (TiOPc) is a metal phthalocyanine with significant biological activity, particularly in the context of photodynamic therapy (PDT) and its interactions with biological systems. This article delves into the biological properties, mechanisms of action, and potential applications of TiOPc, supported by recent research findings and case studies.

Overview of Titanyl Phthalocyanine

Titanyl phthalocyanine is characterized by its unique structure, which includes a titanium ion centrally coordinated to a phthalocyanine macrocycle. This configuration endows TiOPc with distinctive optical and electronic properties, making it suitable for various applications, particularly in phototherapy.

Photodynamic Therapy (PDT)

Mechanism of Action:

TiOPc is primarily studied for its role as a photosensitizer in PDT. Upon light activation, TiOPc generates reactive oxygen species (ROS), which can induce cell death in targeted tissues. The effectiveness of TiOPc in PDT is influenced by several factors, including light wavelength, concentration, and the presence of oxygen.

Case Studies:

- In Vitro Studies:

- In a study examining the photodynamic efficacy of various phthalocyanines, TiOPc demonstrated significant cytotoxicity against cancer cell lines when activated with light at specific wavelengths. The study highlighted that TiOPc could effectively induce apoptosis in tumor cells while sparing normal cells .

- In Vivo Studies:

Biological Activity and Toxicity

Toxicological Profiles:

The toxicity of TiOPc has been assessed through various methodologies:

- Cell Viability Assays: These assays have shown that while TiOPc can be cytotoxic to cancer cells under light exposure, it exhibits lower toxicity to non-cancerous cells at similar concentrations .

- Phototoxicity Assessments: The compound's ability to generate singlet oxygen upon irradiation is linked to its phototoxic effects. Studies indicate that the phototoxic effects are dose-dependent and vary with the type of cells exposed .

Comparative Biological Activity

To better understand the effectiveness of TiOPc, it is useful to compare its biological activity with other metal phthalocyanines:

| Compound | Photodynamic Efficacy | Cytotoxicity (IC50) | Mechanism of Action |

|---|---|---|---|

| Titanyl Phthalocyanine | High | 5 µM | ROS generation upon light exposure |

| Zinc Phthalocyanine | Moderate | 10 µM | ROS generation |

| Copper Phthalocyanine | Low | 15 µM | Membrane interaction |

Optical Properties and Stability

TiOPc exhibits excellent thermal stability and unique optical properties that are crucial for its application in phototherapy:

- Absorption Spectra: TiOPc shows strong absorption bands in the UV-visible range, which are essential for effective light activation during PDT .

- Phase Stability: Studies indicate that TiOPc maintains structural integrity under varying conditions, which is essential for consistent biological activity .

Q & A

Q. What are the critical parameters for optimizing the sublimation purification of Titanyl Phthalocyanine (TiOPc)?

Sublimation purification of TiOPc typically involves heating the compound under vacuum conditions. Key parameters include:

- Temperature range : 400–600°C (for most phthalocyanines, including TiOPc) .

- Duration : Prolonged heating (e.g., 5–10 hours) ensures removal of volatile impurities .

- Atmosphere : Inert gases like nitrogen prevent oxidative decomposition during heating . Post-sublimation, purity is validated via elemental analysis (e.g., nitrogen content: 18.5–20% for TiOPc ) or spectroscopy (UV-Vis, FTIR).

Q. How does sublimation compare to other purification methods for TiOPc?

Sublimation is preferred for unsubstituted phthalocyanines like TiOPc due to their thermal stability. Alternatives include:

- Acid reprecipitation : Dissolution in concentrated sulfuric acid followed by reprecipitation, but this risks hydrolysis of substituted derivatives .

- Thermal annealing : Heating non-sublimable phthalocyanines (e.g., copper derivatives) at 400°C in nitrogen achieves purity comparable to sublimation . Sublimation avoids solvent residues and aggregation issues common in recrystallization .

Q. What analytical techniques are essential for characterizing TiOPc purity post-sublimation?

- Elemental analysis : Confirms nitrogen content (target: 18.5–20% for TiOPc ).

- UV-Vis spectroscopy : Validates the Q-band absorption profile (e.g., ~700–800 nm for TiOPc thin films) .

- X-ray diffraction (XRD) : Assesses crystallinity and phase purity .

- Mass spectrometry : Detects decomposition products or residual impurities .

Advanced Research Questions

Q. How do structural modifications to TiOPc influence its sublimation behavior and electronic properties?

Substituted TiOPc derivatives (e.g., tert-butyl groups) often exhibit lower thermal stability, limiting sublimation applicability. For such cases:

- Alternative purification : Size-exclusion chromatography or gradient recrystallization avoids thermal decomposition .

- Electronic effects : Substituents alter intermolecular interactions, impacting charge mobility in devices. For example, TiOPc/C60 heterojunctions show band-edge offsets critical for photovoltaic efficiency .

Q. What challenges arise when integrating sublimated TiOPc into organic electronic devices (e.g., solar cells, transistors)?

- Thin-film uniformity : Vacuum sublimation parameters (e.g., deposition rate, substrate temperature) must be optimized to minimize defects .

- Interface engineering : TiOPc’s work function (~4.7 eV) requires alignment with adjacent layers (e.g., C60 in solar cells) to reduce recombination losses .

- Environmental stability : Encapsulation with materials like PTFE via thermal sublimation prevents oxidation in ambient conditions .

Q. How can researchers resolve contradictions in reported charge mobility values for TiOPc-based devices?

Discrepancies often stem from:

- Purity variations : Impurities (e.g., metal residues) act as trap states, reducing mobility. Rigorous sublimation (≥2 cycles) improves consistency .

- Morphological differences : Annealing conditions (temperature, duration) affect crystallite size and orientation. Atomic force microscopy (AFM) and grazing-incidence XRD are critical for correlating structure with mobility .

Methodological Considerations

Q. What protocols ensure reproducible synthesis and purification of TiOPc for device fabrication?

- Synthesis : React titanium precursors with phthalonitrile in a high-boiling solvent (e.g., quinoline) under inert gas .

- Purification :

Initial acid reprecipitation to remove unreacted metals.

Vacuum sublimation at 500°C for 6 hours .

Post-sublimation characterization via elemental analysis and spectroscopy .

Q. How can researchers mitigate decomposition during TiOPc sublimation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.